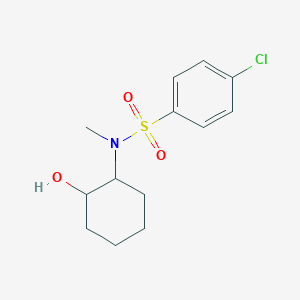
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Overview
Description
Sulfonamide compounds, including derivatives of benzenesulfonamide, are of significant interest in various scientific fields due to their diverse chemical properties and potential applications. These compounds have been explored for their antibacterial, anticancer, and enzyme inhibition activities, among other properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, starting with the functionalization of benzene rings or chloroaniline compounds. For instance, the electrochemical oxidation of 4-chloroaniline in water/acetonitrile mixtures has been used to synthesize related sulfonamide compounds through reactions with arylsulfinic acids, producing diaryl sulfone and N-phenylbenzenesulfonamide derivatives (Mohamadighader et al., 2020).
Molecular Structure Analysis
Molecular structure characterization techniques such as FT-IR, NMR, UV–Vis, and X-ray crystallography are pivotal in determining the structure of sulfonamide compounds. Density functional theory (DFT) calculations are also employed to predict vibrational frequencies, chemical shifts, and molecular electrostatic potential, which aid in understanding the molecule's geometry and reactivity (Ceylan et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including electrochemical oxidation, that can lead to the formation of complex structures with unique chemical properties. These reactions are influenced by factors like the presence of nucleophiles, solvent composition, and electrochemical conditions (Mohamadighader et al., 2020).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including melting points, solubility, and crystal structure, are closely related to their molecular structure. X-ray crystallography provides detailed insights into the molecule's arrangement in the solid state, revealing the impact of substituents on the molecular conformation and packing (Stenfors & Ngassa, 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards nucleophilic substitution, are critical for understanding the biological activity and potential applications of sulfonamide compounds. Studies involving quantum-chemical calculations help predict these properties by analyzing molecular orbitals, electronic structure, and interaction with biomolecules (Peiming et al., 2022).
Scientific Research Applications
Catalysis and Organic Synthesis
Sulfonamide compounds, such as those derived from benzenesulfonamides, are utilized in catalysis and organic synthesis. For instance, sulfonamide-substituted iron phthalocyanines have been designed for their solubility, stability, and potential as oxidation catalysts. They exhibit remarkable stability under oxidative conditions and are used in the oxidation of olefins, with cyclohexene oxidation leading to allylic ketones, and styrene oxidation primarily yielding benzaldehyde (Umit Işci et al., 2014).
Medicinal Chemistry
In medicinal chemistry, sulfonamide derivatives are explored for their therapeutic potential. For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides were synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes, revealing the impact of substituents on the sulfonamide group and the selectivity towards COX-2 over COX-1. This research led to the identification of potent and selective COX-2 inhibitors, highlighting the role of sulfonamide compounds in developing anti-inflammatory and analgesic agents (Hiromasa Hashimoto et al., 2002).
Anticancer Research
Sulfonamide compounds are also being investigated for their anticancer properties. New dibenzensulfonamides were synthesized and tested for their cytotoxicities against various tumor cell lines. These compounds induced apoptosis and autophagy pathways in cancer cells and showed inhibitory effects on carbonic anhydrase isoenzymes associated with tumors, providing insights into the design of new anticancer drug candidates (H. Gul et al., 2018).
Enzyme Inhibition
The role of sulfonamides in enzyme inhibition, particularly carbonic anhydrases, is a significant area of research. Unprotected primary sulfonamide groups have facilitated the synthesis of novel [1,4]oxazepine-based carbonic anhydrase inhibitors, which are of interest for their therapeutic relevance in treating conditions like glaucoma, epilepsy, and certain types of tumors (A. Sapegin et al., 2018).
Antimicrobial Studies
Sulfonamide derivatives have also been explored for their antimicrobial properties. Novel compounds synthesized from aminobenzenesulfonamides showed significant antimicrobial activity against various bacterial strains and fungal spores, highlighting the potential of sulfonamide compounds in developing new antimicrobial agents (S. Vanparia et al., 2010).
properties
IUPAC Name |
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-15(12-4-2-3-5-13(12)16)19(17,18)11-8-6-10(14)7-9-11/h6-9,12-13,16H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLDXACKYYMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




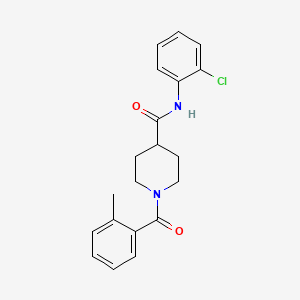
![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)
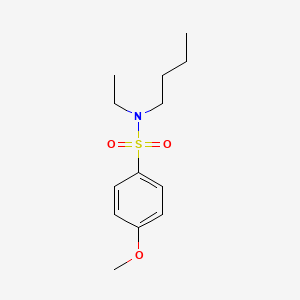
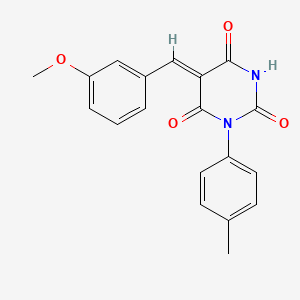
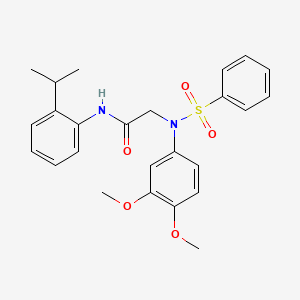
![N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B4623511.png)
![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)
![1-(4-bromobenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4623521.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)
